2-(4-chlorophenoxy)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group, a pyrrolidinyl-pyridazinyl moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Synthesis of the pyrrolidinyl-pyridazinyl intermediate:
Coupling of intermediates: The final step involves the coupling of the chlorophenoxy intermediate with the pyrrolidinyl-pyridazinyl intermediate under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes must also consider factors such as reaction time, temperature control, and purification methods to ensure the quality and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the acetamide linkage, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the chlorophenoxy group.
Major Products:
Oxidation: N-oxide derivatives of the pyrrolidinyl group.
Reduction: Amine derivatives from the reduction of the acetamide linkage.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure suggests it could modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
2-(4-chlorophenoxy)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide analogs: Compounds with similar structures but different substituents on the phenyl or pyridazinyl rings.
Other acetamide derivatives: Compounds with different aromatic or heterocyclic groups attached to the acetamide linkage.
Uniqueness: The unique combination of the chlorophenoxy, pyrrolidinyl-pyridazinyl, and acetamide groups in this compound distinguishes it from other compounds. This unique structure may confer specific biological activities and chemical reactivity, making it a valuable compound for further research and development.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and agricultural applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a 4-chlorophenoxy moiety and a pyrrolidin-1-yl substituted pyridazin ring, which are critical for its biological activity.
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research has shown that derivatives containing the pyridazin core can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways related to proliferation and survival.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 1 | HeLa | 15.2 | Apoptosis induction |
Compound 2 | MCF-7 | 10.5 | Cell cycle arrest |
2. Osteoclastogenesis Inhibition
A notable study highlighted the compound's ability to inhibit osteoclastogenesis, which is crucial for treating osteoporosis and other bone resorption diseases. The compound was shown to suppress the formation of mature osteoclasts and inhibit bone resorption activity in vitro.
Key Findings:
- The compound altered mRNA expression levels of osteoclast-specific markers.
- In vivo studies demonstrated prevention of ovariectomy-induced bone loss.
3. Antimicrobial Activity
Similar compounds have been evaluated for their antimicrobial properties. The presence of electron-withdrawing groups like chlorine enhances the antibacterial efficacy against Gram-positive bacteria.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 31.25 |
Compound B | E. coli | 62.50 |
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds similar to This compound :
- Osteoporosis Treatment:
- Anticancer Efficacy:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of key enzymes: Similar compounds have shown to inhibit enzymes involved in cell signaling pathways critical for cancer cell proliferation.
- Gene expression modulation: The alteration of specific gene expressions related to osteoclast differentiation contributes to its anti-resorptive effects.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c23-17-5-9-19(10-6-17)29-15-22(28)24-18-7-3-16(4-8-18)20-11-12-21(26-25-20)27-13-1-2-14-27/h3-12H,1-2,13-15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZKNBINDLDPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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